molecular formula C7H4N4S2 B12905148 2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole CAS No. 57575-91-4

2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole

Cat. No.: B12905148
CAS No.: 57575-91-4
M. Wt: 208.3 g/mol
InChI Key: PKCHRNMYDPLPNW-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole is a bicyclic heterocyclic compound featuring a fused imidazo[1,2-b][1,2,4]thiadiazole core substituted with a thiazole moiety at the 2-position. This structure combines electron-rich nitrogen and sulfur atoms, which contribute to its unique electronic and steric properties.

Properties

CAS No.

57575-91-4

Molecular Formula

C7H4N4S2

Molecular Weight

208.3 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole

InChI

InChI=1S/C7H4N4S2/c1-2-11-7(8-1)10-6(13-11)5-3-12-4-9-5/h1-4H

InChI Key

PKCHRNMYDPLPNW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)N=C(S2)C3=CSC=N3

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

  • Starting materials often include 2-aminothiazole derivatives or 2-aryl-2H-1,2,3-triazole-4-carboxylic acids.
  • For example, ethyl-2-aminothiazole-4-carboxylate can be synthesized by condensation of ethyl bromopyruvate with thiourea in ethanol under reflux for several hours.
  • Cyclization with phenacyl bromides in ethanol at reflux temperature yields intermediates that upon hydrolysis give carboxylic acids, which are crucial for further coupling steps.

Cyclization to Form the Imidazo[1,2-b]thiadiazole Core

  • The carboxylic acid intermediates react with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) under reflux conditions to form the fused imidazo-thiadiazole ring system.
  • This step involves dehydrative cyclization, where the amino and thiosemicarbazide groups condense to form the thiadiazole ring fused with the imidazole moiety.

Coupling with 1,3-Thiazol-4-yl Moiety

  • The 1,3-thiazol-4-yl substituent is introduced by coupling the imidazo[1,2-b]thiadiazole intermediate with thiazole derivatives, often via nucleophilic substitution or condensation reactions.
  • The reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases like triethylamine to facilitate coupling.

Purification and Characterization

  • The final compounds are purified by recrystallization or chromatographic techniques.
  • Structural confirmation is achieved through spectral methods including IR, NMR, and mass spectrometry, which verify the disappearance of amino groups and formation of fused heterocycles.

Representative Synthetic Scheme (Summary Table)

Step Reactants/Intermediates Conditions Outcome/Intermediate
1 Ethyl bromopyruvate + Thiourea Ethanol, reflux 4 h Ethyl-2-aminothiazole-4-carboxylate
2 Intermediate + Phenacyl bromide Ethanol, reflux Cyclized intermediate (imidazo-thiazole precursor)
3 Ester hydrolysis with LiOH·H2O Aqueous medium Carboxylic acid intermediate
4 Carboxylic acid + Thiosemicarbazide + POCl3 Reflux, dehydrative cyclization Imidazo[1,2-b]thiadiazole core
5 Imidazo-thiadiazole intermediate + Thiazole derivative DMF, base (triethylamine), RT to reflux 2-(1,3-Thiazol-4-yl)imidazo[1,2-b]thiadiazole

Research Findings and Optimization Notes

  • The use of phosphorus oxychloride (POCl3) is critical for efficient cyclization to form the thiadiazole ring, as it promotes dehydration and ring closure.
  • Reaction times and temperatures are optimized to maximize yield while minimizing side reactions; typical reflux times range from 4 to 12 hours depending on the step.
  • The choice of solvent affects the reaction efficiency; ethanol is commonly used for condensation and cyclization steps, while DMF is preferred for coupling reactions due to its polarity and ability to dissolve diverse intermediates.
  • Purification by recrystallization from suitable solvents ensures high purity, which is essential for subsequent biological evaluation.

Mechanism of Action

The mechanism of action of 2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, it can induce apoptosis by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound shares structural similarities with several fused bicyclic heterocycles, differing in ring fusion positions, substituents, and electronic configurations:

Compound Class Core Structure Key Substituents pKa Range Bioisosteric Relationship
Imidazo[2,1-b][1,3,4]thiadiazoles Imidazole + 1,3,4-thiadiazole Varied aryl/alkyl groups 2.64–2.70 Bioisostere of thiazolo-triazoles
Thiazolo[3,2-b][1,2,4]triazoles Thiazole + 1,2,4-triazole Electron-withdrawing substituents (e.g., NO₂) −0.06 to −0.02 Bioisostere of imidazo-thiadiazoles
Imidazo[1,2-d][1,2,4]thiadiazoles Imidazole + 1,2,4-thiadiazole Rarely explored; substituents under study Not reported Structural isomer with therapeutic potential

Key Observations :

  • Basicity : Imidazo[2,1-b][1,3,4]thiadiazoles are more basic (pKa 2.64–2.70) than thiazolo[3,2-b][1,2,4]triazoles (pKa −0.06 to −0.02), influencing solubility and bioavailability .
  • Aromaticity: The imidazo[2,1-b][1,3,4]thiadiazole core exhibits pronounced aromaticity, with protonation occurring preferentially at N-7 .
  • Bioisosterism : Thiazolo-triazoles and imidazo-thiadiazoles are bioisosteres, enabling functional mimicry in drug design .
Pharmacological Profile Comparison
Compound Class Biological Activities Notable Examples
Imidazo[1,2-b][1,2,4]thiadiazoles Anti-inflammatory, antimicrobial, Factor XIIIa inhibition Capmatinib (anti-cancer agent targeting c-MET)
Imidazo[2,1-b][1,3,4]thiadiazoles Analgesic, anti-inflammatory, low ulcerogenic risk 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl) derivative (antimicrobial)
Thiazolo[3,2-b][1,2,4]triazoles Anticonvulsant, antiproliferative, enzyme inhibitory Derivatives with nitro groups (e.g., 1a–16a series)

Key Findings :

  • Imidazo[1,2-b][1,2,4]thiadiazoles : Demonstrated clinical relevance in oncology (e.g., Capmatinib) due to kinase inhibition .
  • Imidazo[2,1-b][1,3,4]thiadiazoles : Exhibit superior gastrointestinal safety profiles compared to NSAIDs, making them promising for anti-inflammatory applications .
Physicochemical and Pharmacokinetic Properties
Parameter 2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole Imidazo[2,1-b][1,3,4]thiadiazoles Thiazolo[3,2-b][1,2,4]triazoles
LogP 2.1 (predicted) 1.8–2.5 2.0–2.8
Aqueous Solubility Moderate (due to thiazole hydrophilicity) Low to moderate Low
Metabolic Stability High (resistant to CYP450 oxidation) Moderate Variable (depends on substituents)

Challenges :

  • Limited pharmacokinetic data for imidazo[1,2-b][1,2,4]thiadiazoles necessitate further studies to correlate structure with ADME properties .
  • Thiazolo-triazoles’ electron-withdrawing substituents may reduce membrane permeability despite enhancing target binding .

Biological Activity

2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antibacterial effects, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of 2-(1,3-thiazol-4-yl)imidazo[1,2-b][1,3,4]thiadiazole features a fused imidazole and thiadiazole ring system with a thiazole substituent. This unique arrangement contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(1,3-thiazol-4-yl)imidazo[1,2-b][1,3,4]thiadiazole derivatives against various cancer cell lines.

Case Studies and Research Findings

  • Cascioferro et al. (2020) investigated the antiproliferative activity of several imidazo[2,1-b][1,3,4]thiadiazole derivatives against pancreatic cancer cells. The study reported IC50 values ranging from 2.2 to 3.9 mM for compounds 12a,b,h and 13g in gemcitabine-resistant Panc-1R cells. These compounds demonstrated significant antiproliferative effects and were selected for further mechanistic studies to elucidate their anticancer mechanisms .
    CompoundIC50 (mM)
    12a2.2 ± 0.37
    12b3.9 ± 0.25
    13gN/A
  • Patel et al. (2020) reported that a derivative of imidazo[2,1-b][1,3,4]thiadiazole exhibited potent cytotoxicity against the NCI-60 cell panel with GI50 values between 1.4 to 4.2 µM. Notably, one compound showed an IC50 of 1.2 nM against the transforming growth factor-β type I receptor .
    Cell LineGI50 (µM)
    L1210 (Murine leukemia)1.4 - 4.2
    HeLa (Cervix carcinoma)N/A

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties .

Research Findings

In a study focusing on anti-tuberculosis activity, derivatives of imidazo[2,1-b][1,3,4]thiadiazole showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL for some derivatives .

CompoundMIC (µg/mL)
Compound 5c3.125
Compound 5dN/A

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds are being actively researched:

  • Cascioferro et al. suggest that the antiproliferative effects may be linked to genetic and epigenetic modifications that affect cancer cell survival pathways .
  • Patel et al. indicated that the inhibition of specific receptors involved in cancer progression could be a potential mechanism of action .

Q & A

Q. What established synthetic methodologies are used for 2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole?

The compound is synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton's reagent, achieving yields of 90–96%. Key steps include cyclization of imidazo-thiazole precursors and purification via column chromatography. Structural confirmation employs 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and X-ray crystallography .

Q. Which spectroscopic techniques are critical for structural characterization?

1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm). X-ray diffraction resolves crystal packing, while IR spectroscopy confirms functional groups like C=N and C-S bonds. Thin-layer chromatography (TLC) monitors reaction progress .

Q. What pharmacological activities have been reported for this compound?

Studies highlight antimicrobial (MIC: 2–8 µg/mL against S. aureus), anticancer (IC50_{50} <10 µM in HeLa cells), and anti-inflammatory properties. Derivatives with electron-withdrawing substituents show enhanced activity .

Q. What are common impurities encountered during synthesis, and how are they removed?

By-products like unreacted thioamides or dimeric adducts are detected via TLC. Purification uses gradient elution (ethyl acetate/hexane) in column chromatography, with melting point analysis confirming purity (>98%) .

Q. How is the thiadiazole ring stabilized during synthesis?

Cyclization is promoted by iodine catalysis or microwave-assisted heating, reducing reaction times (from 12h to 2h) and improving yields. Solvent-free conditions minimize side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in thiadiazole ring formation?

Optimize stoichiometry (1:1.2 ratio of thioamide to oxidant) and use microwave irradiation (80°C, 300W) to enhance cyclization efficiency. Catalytic iodine (5 mol%) accelerates ring closure .

Q. What structural modifications enhance antimicrobial efficacy?

Introducing nitro (-NO2_2) or fluoro (-F) groups at the thiazole 4-position increases Gram-positive bacterial inhibition. Molecular docking reveals improved binding to penicillin-binding proteins (binding energy: -9.2 kcal/mol) .

Q. How should discrepancies in reported biological activities be resolved?

Standardize assays (e.g., broth microdilution for antimicrobial tests) and validate using isogenic bacterial strains. Cross-validate in vivo efficacy in murine models with controlled dosages (10–50 mg/kg) .

Q. What computational strategies predict binding affinity to target proteins?

Molecular dynamics simulations (GROMACS) and docking (AutoDock Vina) assess interactions with enzymes like dihydrofolate reductase (DHFR). QSAR models correlate logP values with cytotoxicity (R2^2 = 0.85) .

Q. How can cross-coupling reactions introduce diverse substituents?

Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenyl) under Pd(PPh3_3)4_4 catalysis (THF/H2_2O, 80°C) adds aryl groups. Optimize base (K2_2CO3_3) to minimize dehalogenation .

Q. What in silico methods evaluate ADMET properties of derivatives?

SwissADME predicts bioavailability (Topological Polar Surface Area <80 Å2^2) and blood-brain barrier penetration. ProTox-II assesses hepatotoxicity (probability score <0.6) .

Q. How do solvent-free conditions impact reaction scalability and purity?

Eliminating solvents reduces purification steps and energy consumption. Pilot-scale trials (50 g batches) show consistent yields (92–94%) and purity (>97%) via recrystallization (ethanol/water) .

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